Lipophilicity (LogP) Profile: Balancing Partitioning with Drug-Likeness
The lipophilicity of 4-methoxy-3-methylphenylacetonitrile, as measured by its calculated LogP/XLogP3, falls between that of the less lipophilic 4-methoxyphenylacetonitrile and the more lipophilic 3-methylphenylacetonitrile, offering a balanced partitioning profile for drug design and chemical synthesis [1]. The XLogP3 value of 1.9 for the target compound [2] is higher than the 1.6–1.76 range for 4-methoxyphenylacetonitrile and lower than the 2.1 value for 3-methylphenylacetonitrile [3].
| Evidence Dimension | Calculated Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 1.9 (PubChem XLogP3) |
| Comparator Or Baseline | 4-Methoxyphenylacetonitrile: 1.6 (XLogP3) ; 3-Methylphenylacetonitrile: 2.1 (XLogP3) [3] |
| Quantified Difference | Target is +0.3 log unit more lipophilic than 4‑methoxy analog and –0.2 log unit less lipophilic than 3‑methyl analog. |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem). |
Why This Matters
A 0.3–0.2 log unit difference in LogP can translate to a ~2‑fold difference in octanol‑water partitioning, significantly influencing membrane permeability, protein binding, and chromatographic retention time in purification or analytical methods.
- [1] PubChem. 4-Methoxy-3-methylphenylacetonitrile (Compound Summary). CID 144729. XLogP3-AA value. View Source
- [2] PubChem. 4-Methoxy-3-methylphenylacetonitrile. Computed Descriptors. View Source
- [3] PubChem. m-Methylphenylacetonitrile. XLogP3: 2.1. View Source
